![molecular formula C5H5NO2 B185845 4-Methyl-1,3-oxazole-5-carbaldehyde CAS No. 159015-06-2](/img/structure/B185845.png)
4-Methyl-1,3-oxazole-5-carbaldehyde
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Overview
Description
4-Methyl-1,3-oxazole-5-carbaldehyde is an organic compound with the molecular formula C5H5NO2 It is a heterocyclic compound containing an oxazole ring substituted with a methyl group at the 4-position and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1,3-oxazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . Another method includes the reaction of 4-methyl-1,3-oxazole with formylating agents to introduce the aldehyde group at the 5-position .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and formylation reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: 4-Methyl-1,3-oxazole-5-carboxylic acid.
Reduction: 4-Methyl-1,3-oxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-1,3-oxazole-5-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-oxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-oxazole-5-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
5-Methyl-1,3-oxazole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
Uniqueness
4-Methyl-1,3-oxazole-5-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
4-methyl-1,3-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPKYBKHXNFMFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565432 |
Source
|
Record name | 4-Methyl-1,3-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159015-06-2 |
Source
|
Record name | 4-Methyl-1,3-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,3-oxazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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